molecular formula C15H20O B3009437 [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287316-40-7

[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B3009437
CAS No.: 2287316-40-7
M. Wt: 216.324
InChI Key: HDAGGFFPHAAKFH-UHFFFAOYSA-N
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Description

[3-(3-Propan-2-ylphenyl)-1-bicyclo[111]pentanyl]methanol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a precursor molecule undergoes a [2+2] cycloaddition to form the bicyclic core. This is followed by functionalization steps to introduce the methanol group and the propan-2-ylphenyl substituent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its bicyclic structure may impart unique mechanical or chemical properties to the materials.

Mechanism of Action

The mechanism of action of [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.

    Bicyclo[3.3.1]nonane: A larger bicyclic compound with potential biological activity.

Uniqueness

[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is unique due to its specific bicyclic structure and the presence of the propan-2-ylphenyl substituent. This combination of features may offer distinct advantages in terms of reactivity and biological activity compared to other bicyclic compounds.

Properties

IUPAC Name

[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11(2)12-4-3-5-13(6-12)15-7-14(8-15,9-15)10-16/h3-6,11,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAGGFFPHAAKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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